![molecular formula C8H7ClN2S B2857789 7-Chloro-2-methyl-1,3-benzothiazol-6-amine CAS No. 1221931-63-0](/img/structure/B2857789.png)
7-Chloro-2-methyl-1,3-benzothiazol-6-amine
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Overview
Description
“7-Chloro-2-methyl-1,3-benzothiazol-6-amine” is a derivative of benzothiazole . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . They have displayed antibacterial activity by inhibiting various enzymes .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “7-Chloro-2-methyl-1,3-benzothiazol-6-amine” consists of a benzothiazole ring with a chlorine atom at the 7th position and a methyl group at the 2nd position .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives are complex and can involve various enzymes. For instance, they have been found to inhibit dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .Physical And Chemical Properties Analysis
The empirical formula of “7-Chloro-2-methyl-1,3-benzothiazol-6-amine” is C8H7ClN2S, and its molecular weight is 198.67 .Scientific Research Applications
Anti-Tubercular Compounds
Recent synthetic developments have highlighted the potential of benzothiazole derivatives as anti-tubercular agents. These compounds have shown promising in vitro and in vivo activity against M. tuberculosis . The synthesis of these derivatives involves various pathways such as diazo-coupling, Knoevenagel condensation, and Biginelli reaction. Molecular docking studies suggest that these derivatives can act as potent inhibitors with enhanced anti-tubercular activity .
Antibacterial Agents
Benzothiazole derivatives have been recognized for their antibacterial properties. They exhibit activity by inhibiting crucial bacterial enzymes like DNA gyrase and peptide deformylase. The structure-activity relationship (SAR) of these compounds is crucial for developing novel antibiotics to combat antimicrobial resistance (AMR), which is a significant global health concern .
Antimicrobial Properties
Studies have investigated the antimicrobial properties of benzothiazole derivatives against a range of pathogens, including gram-positive and gram-negative bacteria, as well as fungi. These compounds have been tested using methods like serial plate dilution to determine their efficacy in inhibiting microbial growth .
Organic Synthesis
Benzothiazole derivatives are valuable in organic synthesis. They can be synthesized through various reactions and serve as intermediates for further chemical transformations. This versatility makes them useful in the synthesis of complex organic molecules .
Medicinal Chemistry
In medicinal chemistry, benzothiazole derivatives are explored for their potential in drug development. Their heterocyclic structure is conducive to binding with biological targets, making them suitable candidates for pharmaceuticals. Researchers focus on the development of new methods for creating bioactive glycohybrids inspired by natural products .
Molecular Modeling
The benzothiazole scaffold is also used in molecular modeling, particularly in protein-ligand interactions. In silico docking tools help in understanding how these molecules interact with biological targets, which is essential for designing drugs with specific actions .
Mechanism of Action
Target of Action
The primary target of 7-Chloro-2-methyl-1,3-benzothiazol-6-amine is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This enzyme is crucial for the survival of the bacteria, making it an attractive target for anti-tubercular compounds .
Mode of Action
This inhibition disrupts the cell wall biosynthesis, leading to the death of the bacteria .
Biochemical Pathways
The compound affects the biochemical pathway responsible for the synthesis of the cell wall in Mycobacterium tuberculosis . By inhibiting DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption affects the integrity of the cell wall, leading to bacterial death .
Pharmacokinetics
The compound’s molecular weight of 19867 suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the compound’s action is the inhibition of cell wall biosynthesis in Mycobacterium tuberculosis, leading to bacterial death . This makes 7-Chloro-2-methyl-1,3-benzothiazol-6-amine a potential candidate for the development of new anti-tubercular drugs .
Safety and Hazards
Future Directions
The development of novel antibiotics to control resistance problems is crucial, and benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .
properties
IUPAC Name |
7-chloro-2-methyl-1,3-benzothiazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-4-11-6-3-2-5(10)7(9)8(6)12-4/h2-3H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIJAXOJIAYKHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=C(C=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-methyl-1,3-benzothiazol-6-amine |
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